4-Methoxybenzoyl cyanide
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxybenzoyl cyanide involves several steps. One method involves the dehydration of oximes and amides to nitriles . The reaction conditions include the use of triethylamine and ethanaminium in ethyl acetate at 20 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzoyl cyanide consists of a benzene ring with a methoxy group (-OCH3) and a cyanide group (-CN) attached to it . The InChI key for this compound is JIMIZSCETMDNEU-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyanide compounds, including 4-Methoxybenzoyl cyanide, are highly reactive and readily form metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis
4-Methoxybenzoyl cyanide is a yellow to brown solid at room temperature . It has a molecular weight of 161.16 g/mol .Scientific Research Applications
1. Metal–Organic Frameworks (MOFs) for Cyanide Sensing
Specific Scientific Field
Analytical chemistry and materials science.
Summary of the Application
Metal–organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. They have gained attention for various applications due to their high surface area, tunable pore size, and diverse functionality. In this context, researchers have explored MOFs as sensing materials for detecting cyanides.
Experimental Procedures
Results and Outcomes
2. Bioremediation of Cyanide Compounds
Specific Scientific Field
Environmental biotechnology and bioremediation.
Summary of the Application
Cyanide compounds are extremely toxic to living organisms. Anthropogenic sources contribute significantly to cyanide contamination in the environment. Bioremediation methods aim to mitigate cyanide pollution.
Experimental Procedures
Results and Outcomes
Safety And Hazards
Future Directions
While there is limited information on the future directions of 4-Methoxybenzoyl cyanide, research in the field of cyanide compounds is ongoing. For instance, there is a focus on minimizing the potential for metabolic activation of new drug candidates during the drug discovery and lead optimization stage . This is a prudent strategy to help discover and develop the next generation of safe and effective therapeutic agents .
properties
IUPAC Name |
4-methoxybenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMIZSCETMDNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348953 | |
Record name | 4-methoxybenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzoyl cyanide | |
CAS RN |
14271-83-1 | |
Record name | 4-methoxybenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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